molecular formula C13H10FN B14002813 8-Fluoro-9h-fluoren-2-amine CAS No. 363-14-4

8-Fluoro-9h-fluoren-2-amine

Cat. No.: B14002813
CAS No.: 363-14-4
M. Wt: 199.22 g/mol
InChI Key: IVTOGTCHWXYMEG-UHFFFAOYSA-N
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Description

8-Fluoro-9h-fluoren-2-amine is a fluorene derivative characterized by the presence of a fluorine atom at the 8th position and an amine group at the 2nd position of the fluorene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of boron trifluoride as a catalyst in the reaction of coplanar 9-(phenylethynyl)-9H-fluoren-9-ols with various 2-aminobenzamides . The reaction conditions include the use of dichloromethane as a solvent at room temperature.

Industrial Production Methods: Industrial production methods for 8-Fluoro-9h-fluoren-2-amine are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions: 8-Fluoro-9h-fluoren-2-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.

Major Products Formed:

Scientific Research Applications

8-Fluoro-9h-fluoren-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Fluoro-9h-fluoren-2-amine involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to various biological effects. For example, it has been shown to interact with dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby inhibiting its activity and exerting anticancer effects .

Comparison with Similar Compounds

Uniqueness: 8-Fluoro-9h-fluoren-2-amine is unique due to the presence of the fluorine atom, which significantly alters its reactivity and interactions compared to other fluorene derivatives. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

363-14-4

Molecular Formula

C13H10FN

Molecular Weight

199.22 g/mol

IUPAC Name

8-fluoro-9H-fluoren-2-amine

InChI

InChI=1S/C13H10FN/c14-13-3-1-2-11-10-5-4-9(15)6-8(10)7-12(11)13/h1-6H,7,15H2

InChI Key

IVTOGTCHWXYMEG-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)N)C3=C1C(=CC=C3)F

Origin of Product

United States

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